![molecular formula C7H11ClN2O B3049980 (R)-2-Amino-1-(pyridin-3-yl)ethanol hydrochloride CAS No. 228710-95-0](/img/structure/B3049980.png)
(R)-2-Amino-1-(pyridin-3-yl)ethanol hydrochloride
Overview
Description
“®-2-Amino-1-(pyridin-3-yl)ethanol hydrochloride” is a chemical compound that has been studied for its potential use in the synthesis of beta3-adrenergic receptor agonists . It is an optically active compound, meaning it has the ability to rotate the plane of polarized light .
Synthesis Analysis
The synthesis of this compound involves a chemoenzymatic route. Enantiomerically pure ®-2-chloro-1-(pyridin-3-yl)ethanol has been prepared by kinetic resolution performed in the presence of Candida antarctica SP435-L lipase immobilized on a macroporous polyacrylate resin (Novozym 435). It was then converted into ®-1-(pyridin-3-yl)-2-aminoethanol .Molecular Structure Analysis
The molecular structure of this compound is derived from its synthesis process. The compound is enantiomerically pure, indicating that it exists in one specific chiral form .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include the kinetic resolution of ®-2-chloro-1-(pyridin-3-yl)ethanol and its subsequent conversion into ®-1-(pyridin-3-yl)-2-aminoethanol .Scientific Research Applications
Hydrogen Production from Bio-ethanol
Bio-ethanol, a renewable energy carrier, can be reformed to produce hydrogen, a promising method for hydrogen production from renewable resources. Catalysts such as Rh and Ni play a crucial role in this process, with suitable supports like MgO, ZnO, CeO2, and La2O3 enhancing the activity and stability of these catalysts. This method holds promise for future fuel cell applications (Ni, Leung, & Leung, 2007).
Desensitization of Nicotinic Acetylcholine Receptors
Research on nicotinic acetylcholine receptors (nAChRs) has shown that certain agonists can induce desensitization, potentially influencing cognitive functions and working memory. Compounds like JWB1-84-1 [2-(4-(pyridin-3-ylmethyl)piperazin-1-yl)ethanol] have been studied for their effectiveness in improving working memory in macaques, suggesting a potential application in neurological research (Buccafusco, Beach, & Terry, 2009).
Rearrangement of Beta-amino Alcohols
The rearrangement of beta-amino alcohols through aziridinium intermediates is a significant area of study. This process involves the activation of the hydroxy group followed by the addition of nucleophiles, leading to the formation of amines. Such rearrangements have been explored for their potential applications in synthetic chemistry and drug development (Métro, Duthion, Gomez Pardo, & Cossy, 2010).
Ethanol Oxidation and Toxicity
The role of alcohol P-450 oxygenase in ethanol oxidation has been a focus of study, providing insights into the biochemical pathways involved in alcohol metabolism and its associated toxic effects. This research has implications for understanding the metabolic effects of alcohol consumption and its impact on health (Koop & Coon, 1986).
Safety and Hazards
The safety data sheet for a similar compound, ®-1-(3-PYRIDYL)ETHANOL, indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation. It is advised to handle the compound with appropriate protective equipment and to avoid breathing its dust, fume, gas, mist, vapours, or spray .
properties
IUPAC Name |
(1R)-2-amino-1-pyridin-3-ylethanol;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O.ClH/c8-4-7(10)6-2-1-3-9-5-6;/h1-3,5,7,10H,4,8H2;1H/t7-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMVFSIPPTOOMTI-FJXQXJEOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C(CN)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CN=C1)[C@H](CN)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60743143 | |
Record name | (1R)-2-Amino-1-(pyridin-3-yl)ethan-1-ol--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60743143 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-2-Amino-1-(pyridin-3-yl)ethanol hydrochloride | |
CAS RN |
228710-95-0, 1038594-01-2 | |
Record name | 3-Pyridinemethanol, α-(aminomethyl)-, hydrochloride (1:2), (αR)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=228710-95-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (1R)-2-Amino-1-(pyridin-3-yl)ethan-1-ol--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60743143 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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